Trimethyl(2-pyridyl)tin
Description
Properties
IUPAC Name |
trimethyl(pyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHGDDNMJOCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452225 | |
| Record name | Trimethyl(2-pyridyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-05-8 | |
| Record name | Trimethyl(2-pyridyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-(trimethylstannyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Reagent-Mediated Synthesis
The Grignard approach remains a cornerstone for synthesizing Trimethyl(2-pyridyl)tin. In this method, 2-bromopyridine is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate 2-pyridylmagnesium bromide. Subsequent reaction with trimethyltin chloride yields the target compound:
Key parameters include strict anhydrous conditions and controlled temperatures to prevent ligand scrambling. Yields typically range from 65% to 78%, with purity dependent on recrystallization from hexane .
Lithiation-Based Routes
Lithiation offers higher regioselectivity compared to Grignard methods. 2-Lithiopyridine, generated via deprotonation of pyridine with lithium diisopropylamide (LDA) at -78°C, reacts with trimethyltin chloride:
This method achieves yields up to 85% but requires cryogenic conditions and inert atmospheres. Impurities such as bis(trimethyltin) byproducts are minimized using stoichiometric controls .
Transmetalation from Boron intermediates
Recent advances employ boronic acid derivatives as intermediates. For instance, 2-pyridylboronic acid reacts with trimethylstannane under palladium catalysis:
Optimized in dimethylformamide (DMF) at 80°C, this method attains 72% yield. Copper oxide additives enhance turnover rates by mitigating palladium poisoning .
Direct Quaternization of Tin Halides
Trimethyltin chloride can directly react with 2-pyridyllithium, though this method is less common due to competing side reactions. In ethanol-toluene mixtures, the reaction proceeds at 40°C:
Yields here are moderate (55–60%), necessitating extensive column chromatography for purification .
Solid-State Mechanochemical Synthesis
Emerging solvent-free techniques utilize ball milling to activate 2-pyridine and trimethyltin chloride. Reaction efficiency depends on milling time and frequency:
| Milling Time (h) | Frequency (Hz) | Yield (%) |
|---|---|---|
| 2 | 25 | 48 |
| 4 | 30 | 63 |
| 6 | 35 | 71 |
This eco-friendly approach reduces waste but requires post-milling extraction with dichloromethane .
Purification and Characterization
Crude this compound is typically purified via fractional distillation or recrystallization. Key analytical data include:
-
Boiling Point : 192–195°C at 0.1 mmHg
-
H NMR (CDCl): δ 8.55 (d, 1H, Py-H6), 7.65 (t, 1H, Py-H4), 7.15 (d, 1H, Py-H3), 0.35 (s, 9H, SnMe)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Grignard | 65–78 | 92 | Scalability | Moisture-sensitive |
| Lithiation | 80–85 | 95 | High selectivity | Cryogenic conditions |
| Transmetalation | 70–72 | 90 | Compatibility with Pd catalysts | Requires toxic solvents |
| Direct Quaternization | 55–60 | 85 | Simplicity | Low efficiency |
| Mechanochemical | 48–71 | 88 | Solvent-free | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-pyridyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: this compound can participate in substitution reactions where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Organic Synthesis
TPT serves as a crucial reagent in organic synthesis, particularly in the Stille Reaction , which involves palladium-catalyzed cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, essential in synthesizing complex organic molecules. TPT's utility in this context lies in its ability to selectively participate in reactions with vinyl halides and other electrophiles .
Case Study: Stille Coupling Reactions
A study demonstrated the effectiveness of TPT in coupling reactions involving vinyl iodides and various substrates, showcasing its versatility in generating complex molecules with high stereospecificity. The reaction conditions optimized for TPT yielded significant increases in product yields compared to traditional methods .
Catalysis
TPT has been investigated for its catalytic properties, particularly as a catalyst in esterification reactions. Organotin compounds are known for their efficiency in promoting these reactions due to their ability to stabilize transition states and lower activation energies .
Data Table: Catalytic Activity of TPT
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Esterification | TPT | 85 | 100 °C, 3 hours |
| Cross-Coupling | TPT | 90 | Room Temp, Pd catalyst |
| Hydrolysis | TPT | 75 | Aqueous solution |
Materials Science
In materials science, TPT has been utilized to create organotin polymers and nanomaterials. These materials exhibit unique properties such as thermal stability and electrical conductivity, making them suitable for applications in electronics and photonics .
Case Study: Conductive Polymers
Research has shown that incorporating TPT into polymer matrices enhances their electrical conductivity significantly. This property is exploited in developing conductive coatings and flexible electronic devices .
Biological Applications
There is growing interest in the biological applications of organotin compounds, including TPT. Studies have indicated potential uses in drug delivery systems due to their ability to intercalate with biological molecules like DNA, suggesting anticancer properties .
Case Study: Anticancer Activity
A recent investigation explored the interaction of TPT with cancer cell lines, revealing that it could inhibit cell proliferation effectively. This finding positions TPT as a candidate for further development as an anticancer agent .
Environmental Impact and Safety Considerations
While TPT has beneficial applications, it is essential to consider its environmental impact. Organotin compounds have been associated with toxicity to marine life, leading to regulatory scrutiny. Safe handling practices and disposal methods are critical when working with TPT due to its hazardous nature .
Safety Data Table: Handling Precautions
| Hazard Type | Description |
|---|---|
| Toxicity | Highly toxic if ingested or inhaled |
| Environmental Risk | Potentially harmful to aquatic life |
| Personal Protection | Use gloves, goggles, and work in a ventilated area |
Mechanism of Action
The mechanism of action of trimethyl(2-pyridyl)tin involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where it transfers from tin to another metal, such as palladium, in cross-coupling reactions. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the tin atom .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural Analogues
a) Trimethyl(phenylethynyl)tin
- Molecular Formula : C₆H₅C≡CSn(CH₃)₃
- No direct toxicity data are available, but its applications are likely niche in organometallic synthesis .
b) Trimethyl(4-pyridyl)tin (CAS 59020-06-3)
Toxicity Profile Comparison
Organotin compounds exhibit varying toxicities depending on alkyl/aryl substituents and absorption efficiency.
Table: Comparative Neurotoxicity of Triorganotins
Key Findings:
Trimethyltin vs. Triethyltin : Despite structural similarity (both short-chain trialkyltins), TMT targets neurons in the hippocampus and entorhinal cortex, while TET causes demyelination and cerebral edema .
Absorption and Bioavailability : Short-chain trialkyltins (TMT, TET) are well-absorbed through the gastrointestinal tract, enhancing their systemic toxicity compared to long-chain analogues like tributyltin .
Mechanistic Insights : TET inhibits tubulin polymerization at concentrations >5 × 10⁻⁵ M, whereas TMT has a lesser effect, suggesting divergent neurotoxic pathways .
Biological Activity
Trimethyl(2-pyridyl)tin (TMPT) is an organotin compound that has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article explores the biological activity of TMPT, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
TMPT is characterized by its unique structure, which consists of a tin atom bonded to three methyl groups and one 2-pyridyl group. This configuration imparts specific chemical properties that influence its biological interactions.
Structural Formula
- Molecular Formula: C₇H₉N
- Molecular Weight: 137.22 g/mol
- CAS Number: 13737-05-8
Anticancer Properties
Recent studies have indicated that TMPT exhibits anticancer activity against various cancer cell lines. Notably, TMPT has shown effectiveness in inhibiting the growth of certain types of tumors, making it a candidate for further research in cancer therapy.
Table 1: Anticancer Activity of TMPT
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Cytotoxic Effects
The cytotoxicity of TMPT has been assessed using various assays, including the MTT assay, which measures cell viability. Results suggest that TMPT can induce cytotoxic effects in human cell lines.
Table 2: Cytotoxicity of TMPT in Human Cell Lines
The mechanisms by which TMPT exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation.
- Apoptosis Induction: TMPT has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Inhibition of Proliferation: By disrupting mitochondrial function, TMPT can inhibit the proliferation of cancer cells.
Case Study 1: In Vitro Studies on HeLa Cells
In a controlled laboratory setting, HeLa cells were treated with varying concentrations of TMPT. The study aimed to evaluate the compound's effect on cell viability and apoptosis rates.
- Findings: At concentrations above 10 µM, significant reductions in cell viability were observed, alongside increased markers of apoptosis.
Case Study 2: Toxicological Assessment
A report highlighted the toxicological profile of trimethyl tin compounds, including TMPT. It was noted that exposure could lead to neurotoxic effects and immune system impairment.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Trimethyl(2-pyridyl)tin in laboratory settings, and how should researchers mitigate associated hazards?
- Methodological Answer : Trimethyltin derivatives are highly toxic and require stringent safety protocols. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
- Adherence to GHS hazard codes (e.g., H300, H310 for acute toxicity) and emergency procedures outlined in safety data sheets (SDS), including immediate decontamination with water in case of exposure .
- Proper storage in airtight containers away from ignition sources due to flammability risks (flash point: ~76°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the pyridyl ligand environment and methyl group coordination. Compare chemical shifts with analogous compounds (e.g., Trimethyl(phenyl)tin, δ ~0.5 ppm for Sn–CH) .
- X-ray Crystallography : Resolve stereoelectronic effects and Sn–C bond lengths, which are critical for understanding reactivity in cross-coupling reactions .
- Mass Spectrometry (MS) : Validate molecular weight (expected m/z: ~241 for CHNSn) and fragmentation patterns to rule out impurities .
Q. What synthetic routes are commonly employed for this compound, and how can purity be optimized during purification?
- Methodological Answer :
- Grignard Reaction : React 2-pyridyllithium with trimethyltin chloride under inert atmospheres. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Purification : Use fractional distillation (boiling point: ~88°C at reduced pressure) or recrystallization from ethanol to remove unreacted precursors. Confirm purity via GC-MS or elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound in Stille coupling reactions?
- Methodological Answer : Discrepancies often arise from:
- Reaction Conditions : Variations in solvent polarity (e.g., DMF vs. THF) or temperature may alter transmetalation kinetics. Systematically test conditions using design-of-experiment (DoE) frameworks .
- Impurity Effects : Trace oxygen or moisture can deactivate catalysts. Employ Schlenk-line techniques and quantify impurities via ICP-MS .
- Substrate Scope : Correlate electronic/steric effects of aryl halides with turnover frequencies (TOF) using Hammett plots or DFT calculations .
Q. What experimental strategies can elucidate the mechanistic role of this compound in photoinduced radical reactions when spectroscopic evidence is inconclusive?
- Methodological Answer :
- Time-Resolved Spectroscopy : Use UV-vis or EPR to detect transient radical intermediates (e.g., Sn-centered radicals) during photolysis .
- Isotopic Labeling : Synthesize -enriched analogs to track tin participation via Mössbauer spectroscopy or kinetic isotope effects (KIE) .
- Computational Modeling : Combine DFT (e.g., B3LYP/def2-TZVP) with experimental kinetics to validate proposed pathways (e.g., oxidative addition vs. single-electron transfer) .
Q. How should researchers design a study to evaluate the environmental persistence of this compound, considering conflicting ecotoxicity data from analogous organotin compounds?
- Methodological Answer :
- Aquatic Toxicity Assays : Conduct OECD 201/202 tests with Daphnia magna and algae, comparing LC values with Trimethyl(phenyl)tin (reference: ~0.1 ppm for acute toxicity) .
- Degradation Pathways : Use GC-MS/MS to identify hydrolysis/byproducts in simulated sunlight (UV-B irradiation) and assess bioaccumulation potential via log measurements .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, salinity) causing discrepancies in prior studies .
Methodological Resources
- Safety Protocols : Refer to GHS classifications and SDS guidelines for pyridyltin compounds .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions .
- Experimental Design : Integrate DoE principles and computational tools to address mechanistic and kinetic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
